An In-depth Technical Guide to 3-Benzyloxybenzaldehyde: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-Benzyloxybenzaldehyde: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 3-Benzyloxybenzaldehyde, a valuable aromatic aldehyde in organic synthesis and drug discovery. We will delve into its molecular structure, physicochemical properties, and critically, its synthesis via the Williamson ether synthesis, offering mechanistic insights and a detailed experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound.
Introduction: The Significance of 3-Benzyloxybenzaldehyde
3-Benzyloxybenzaldehyde, also known as 3-(phenylmethoxy)benzaldehyde, is an organic compound featuring a benzaldehyde core substituted with a benzyloxy group at the meta-position.[1] Its strategic importance lies in its role as a versatile intermediate. The aldehyde functional group is a gateway to a vast array of chemical transformations, while the benzyl ether serves as a robust protecting group for the hydroxyl functionality, which can be selectively removed under specific conditions. This dual functionality makes it a key building block in the synthesis of more complex molecules, including pharmaceuticals and fluorescent probes.
Notably, the benzyloxybenzaldehyde scaffold has been identified as a promising starting point for the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer progression, highlighting its relevance in modern medicinal chemistry.[2]
Molecular Structure and Physicochemical Properties
The structure of 3-Benzyloxybenzaldehyde consists of a central benzene ring with an aldehyde group (-CHO) and a benzyloxy group (-OCH₂C₆H₅) attached at positions 1 and 3, respectively. This arrangement gives rise to its specific chemical reactivity and physical characteristics.
A summary of its key properties is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂O₂ | [1][3] |
| Molecular Weight | 212.24 g/mol | [3] |
| Appearance | White to cream or pale yellow solid/chunks | [1][4] |
| Melting Point | 53-59 °C | [4][5] |
| CAS Number | 1700-37-4 | [1] |
| IUPAC Name | 3-(Benzyloxy)benzaldehyde or 3-(phenylmethoxy)benzaldehyde | [3][5] |
| Solubility | Moderately soluble in organic solvents like ethanol and ether; less soluble in water.[1] | [1] |
Synthesis of 3-Benzyloxybenzaldehyde: A Practical Approach
The most common and efficient method for preparing 3-Benzyloxybenzaldehyde is through the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[6][7] In this specific case, the phenoxide derived from 3-hydroxybenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of benzyl chloride.
Retrosynthetic Analysis
A retrosynthetic approach to 3-Benzyloxybenzaldehyde logically disconnects the ether linkage. This bond can be formed by reacting an oxygen nucleophile with a carbon electrophile. The most strategically sound disconnection is between the ether oxygen and the benzylic carbon, leading back to 3-hydroxybenzaldehyde and a benzyl halide, as this pathway utilizes readily available starting materials and avoids the less favorable reaction of a phenoxide with a sterically hindered or electronically deactivated halide.
The Williamson Ether Synthesis: Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][8]
Step 1: Deprotonation. A base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde. This generates a potent nucleophile, the corresponding phenoxide ion. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient and advantageous as it is inexpensive, easy to handle, and minimizes side reactions.
Step 2: Nucleophilic Attack. The newly formed phenoxide ion attacks the benzylic carbon of benzyl chloride. This carbon is an excellent electrophile because it is primary and the attached chlorine atom is a good leaving group. The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry (though not relevant in this achiral case) and the formation of the C-O ether bond.[8]
The selection of a primary halide like benzyl chloride is deliberate. The SN2 mechanism is highly sensitive to steric hindrance.[7][9] Using a more hindered halide (e.g., secondary or tertiary) would significantly increase the likelihood of a competing E2 elimination reaction, where the alkoxide would act as a base to abstract a proton, leading to the formation of an alkene byproduct instead of the desired ether.[9]
dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} enddot Caption: Workflow for the synthesis of 3-Benzyloxybenzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 3-Benzyloxybenzaldehyde.
Materials:
-
3-Hydroxybenzaldehyde
-
Benzyl chloride
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The volume of acetone should be sufficient to create a stirrable slurry.
-
Addition of Reagent: To the stirring suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by the consumption of 3-hydroxybenzaldehyde), cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with a dilute sodium hydroxide solution (to remove any unreacted 3-hydroxybenzaldehyde), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-Benzyloxybenzaldehyde is typically a solid. Purify it by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a white to off-white crystalline solid.
Product Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques.
dot graph "Reaction_Mechanism" { rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#34A853"];
} enddot Caption: The Sₙ2 mechanism of the Williamson ether synthesis.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm), aromatic protons on both rings (7.0-7.6 ppm), and the benzylic methylene protons (-CH₂-) as a singlet (~5.1 ppm). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon (~192 ppm), aromatic carbons, and the benzylic carbon (~70 ppm). |
| IR Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), C-O-C ether stretch (~1250 cm⁻¹), and aromatic C-H stretches.[10] |
| Mass Spec. | The molecular ion peak (M⁺) at m/z = 212, and characteristic fragmentation patterns, often showing a prominent peak at m/z = 91 for the benzyl cation.[3] |
Applications in Research and Drug Development
3-Benzyloxybenzaldehyde is not merely a synthetic intermediate; it is a precursor to a range of biologically active molecules and functional materials. Its applications include:
-
Anticancer Agents: It is used in the synthesis of silybin analogs which have shown potential as anticancer agents by inducing apoptosis in ovarian cancer cells.
-
Antimalarial Drugs: It serves as a building block for aromatic derivatives of trimethoprim, investigated for their antimalarial properties.
-
Fluorescent Materials: The compound is utilized in the preparation of porphyrin and BODIPY (boron dipyrromethene) derivatives, which have applications in fluorescence imaging and sensing.
-
Polymer Chemistry: It has been used in the preparation of specialized styrene copolymers.
Conclusion
3-Benzyloxybenzaldehyde is a compound of significant utility in synthetic chemistry. Its preparation via the Williamson ether synthesis is a robust and well-understood process that exemplifies a fundamental SN2 reaction. The strategic choice of reagents—a phenolic nucleophile and a primary benzylic electrophile—is key to achieving a high yield of the desired ether while minimizing side reactions. A thorough understanding of its structure, properties, and synthesis provides researchers with a powerful tool for the construction of complex molecular architectures relevant to materials science and, most notably, the development of novel therapeutics.
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ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
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Al-Mokadem, A. Z., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(15), 4485. Retrieved from [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-(phenylmethoxy)-. In NIST Chemistry WebBook. Retrieved from [Link]
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